molecular formula C19H22N4O5S2 B2701967 4-[bis(2-methoxyethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide CAS No. 1235389-35-1

4-[bis(2-methoxyethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide

Cat. No.: B2701967
CAS No.: 1235389-35-1
M. Wt: 450.53
InChI Key: ASHZRJYQPJMVEP-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a benzamide moiety, and a sulfamoyl group with two methoxyethyl substituents. Its multifaceted structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and amidines.

    Introduction of the Benzamide Moiety: This step involves the coupling of the thieno[2,3-d]pyrimidine core with a benzoyl chloride derivative under suitable conditions.

    Attachment of the Sulfamoyl Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-[bis(2-methoxyethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfamoyl group to an amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

4-[bis(2-methoxyethyl)sulfamoyl]-N-{thieno[2,3-d]pyrimidin-4-yl}benzamide can be compared with other similar compounds, such as:

    4-(N,N-dimethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide: This compound has a similar structure but with dimethyl substituents instead of methoxyethyl groups.

    4-(N,N-bis(2-ethoxyethyl)sulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide: This compound has ethoxyethyl substituents instead of methoxyethyl groups.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S2/c1-27-10-8-23(9-11-28-2)30(25,26)15-5-3-14(4-6-15)18(24)22-17-16-7-12-29-19(16)21-13-20-17/h3-7,12-13H,8-11H2,1-2H3,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHZRJYQPJMVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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